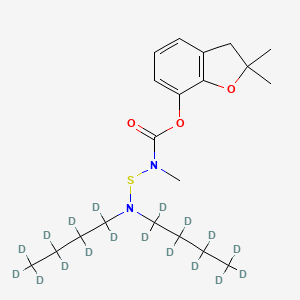

Carbosulfan-d18

Description

BenchChem offers high-quality Carbosulfan-d18 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbosulfan-d18 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]sulfanyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3/i1D3,2D3,6D2,7D2,8D2,9D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQUFIHWVLZVTJ-UAIYZDRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675554 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189903-75-0 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Carbosulfan-d18: A Technical Guide for Researchers

CAS Number: 1189903-75-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Carbosulfan-d18. This deuterated analog of the carbamate insecticide Carbosulfan is primarily utilized as an internal standard in analytical and pharmacokinetic research, offering higher accuracy in quantification studies.

Core Chemical and Physical Properties

Carbosulfan-d18 shares similar physical and chemical characteristics with its non-deuterated counterpart, Carbosulfan. It is a viscous liquid, orange to brown in color. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1189903-75-0[1] |

| Molecular Formula | C20H14D18N2O3S[1] |

| Molecular Weight | 398.66 g/mol [1] |

| Appearance | Orange to brown viscous liquid |

| Solubility | Miscible with xylene, hexane, chloroform, dichloromethane, ethanol, and acetone. Slightly soluble in water (0.3 mg/L). |

| Stability | Decomposes slowly at room temperature. Hydrolyzes in aqueous media, with the rate being pH-dependent. |

Metabolic Pathways of Carbosulfan

The metabolism of Carbosulfan has been studied in various organisms, including rats and plants. The primary metabolic routes involve oxidation of the sulfur atom and cleavage of the nitrogen-sulfur (N-S) bond, leading to the formation of its major metabolite, Carbofuran. A simplified representation of the metabolic pathway in rats is depicted below.

Caption: Proposed metabolic pathway of Carbosulfan in rats.

In plants, such as maize, Carbosulfan is absorbed and transformed into Carbofuran and 3-Hydroxycarbofuran.[2] While Carbosulfan tends to accumulate in the roots, its more soluble metabolites can be translocated to other parts of the plant.[2]

Experimental Protocols

The following is a detailed experimental protocol for the analysis of Carbosulfan and its metabolites in a given matrix, utilizing a deuterated internal standard like Carbosulfan-d18. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Sample Preparation (QuEChERS Extraction)

This protocol is adapted from the European Committee for Standardization (CEN) Standard Method EN 15662.

a. Homogenization:

-

Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

b. Internal Standard Spiking:

-

Add a known concentration of Carbosulfan-d18 solution to the sample. The concentration should be chosen to be within the linear range of the instrument.

c. Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 g for 5 minutes.

d. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE microcentrifuge tube containing 150 mg anhydrous magnesium sulfate, 50 mg primary secondary amine (PSA) sorbent, and 50 mg C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed (e.g., 10,000 g) for 2 minutes.

e. Final Extract Preparation:

-

Take an aliquot of the cleaned-up extract and dilute it with an appropriate mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

b. Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Carbosulfan, Carbosulfan-d18, and its metabolites need to be optimized on the specific instrument.

Quantitative Data and Performance

The use of Carbosulfan-d18 as an internal standard significantly improves the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in extraction recovery and instrument response. The following tables summarize typical performance data for the analysis of Carbosulfan and its key metabolite, Carbofuran.

Table 1: Method Validation Data for Carbosulfan Analysis

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg |

| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg |

| Recovery (%) | 85 - 110% |

| Precision (RSD %) | < 15% |

Table 2: Method Validation Data for Carbofuran Analysis

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.005 - 0.02 mg/kg |

| Recovery (%) | 90 - 115% |

| Precision (RSD %) | < 10% |

Experimental Workflow Diagram

The logical flow of the analytical process is illustrated in the diagram below.

References

An In-depth Technical Guide to the Synthesis and Preparation of Deuterated Carbosulfan

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide and nematicide used to control a variety of soil-dwelling and foliar pests. Deuterated analogues of pesticides are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry-based methods for residue analysis. The introduction of deuterium atoms into the molecule allows for its use in isotope dilution assays, providing high accuracy and precision in quantification. This technical guide outlines a comprehensive methodology for the synthesis of deuterated carbosulfan, specifically focusing on the deuteration of the di-n-butylamine moiety. The synthesis involves a multi-step process commencing with the preparation of the carbofuran precursor, followed by the synthesis of deuterated di-n-butylamine, and culminating in the final coupling reaction to yield the target molecule.

Core Synthesis Strategy

The proposed synthetic pathway for deuterated carbosulfan (carbosulfan-d_x_) involves a three-stage process:

-

Synthesis of Carbofuran: The foundational carbamate structure is synthesized from 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran and methyl isocyanate.

-

Synthesis of Deuterated Di-n-butylamine (di-n-butylamine-d_x_): Di-n-butylamine is deuterated at the α- and β-positions of the butyl chains via a platinum-catalyzed hydrogen-deuterium exchange with deuterium oxide.

-

Synthesis of Deuterated Carbosulfan: Carbofuran is reacted with sulfur dichloride to form an intermediate sulfenyl chloride, which is then coupled with the synthesized deuterated di-n-butylamine to produce the final product.

Experimental Protocols

Stage 1: Synthesis of Carbofuran

Carbofuran is commercially available but can also be synthesized from 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. This precursor is prepared from catechol through a series of reactions.[1] The final step in carbofuran synthesis is the reaction of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with methyl isocyanate.[2][3][4]

Reaction:

Protocol:

-

To a stirred solution of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran in a suitable aprotic solvent (e.g., dichloromethane or toluene), add a catalytic amount of a tertiary amine (e.g., triethylamine).

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of methyl isocyanate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield pure carbofuran.

Stage 2: Synthesis of Deuterated Di-n-butylamine

The deuteration of di-n-butylamine can be achieved through a platinum-catalyzed hydrogen-deuterium exchange with deuterium oxide (D₂O).[5] This method introduces deuterium atoms at the α- and β-positions of the alkyl chains.

Reaction:

Protocol:

-

Catalyst Preparation: Prepare a fresh platinum catalyst by reducing platinum chloride with sodium borohydride in distilled water. Wash the resulting platinum precipitate with distilled water and then with D₂O.[5]

-

Deuteration Reaction: In a sealed glass tube, combine di-n-butylamine, D₂O, and the freshly prepared platinum catalyst.[5]

-

Heat the sealed tube in a paraffin bath at 110-120°C for approximately 70 hours.[5]

-

After cooling, carefully open the tube and dissolve the contents in dichloromethane.

-

Separate the catalyst by centrifugation.

-

Wash the catalyst residue with dichloromethane and combine the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting deuterated di-n-butylamine by short-path distillation.[5]

-

The extent of deuteration can be determined by ¹H NMR and ²H NMR spectroscopy.[5]

Stage 3: Synthesis of Deuterated Carbosulfan

The final step involves the reaction of carbofuran with sulfur dichloride, followed by the addition of the deuterated di-n-butylamine.[6]

Overall Synthetic Pathway:

References

- 1. US5387702A - Process for the preparation of cabofuran - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Carbofuran - Wikipedia [en.wikipedia.org]

- 4. Improved process for the preparation of carbofuran - Patent 0107399 [data.epo.org]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. CN110950826A - Preparation method of carbosulfan - Google Patents [patents.google.com]

In-Depth Technical Guide to Carbosulfan-d18: Physicochemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbosulfan-d18 is the deuterated analogue of Carbosulfan, a broad-spectrum carbamate insecticide. This technical guide provides a comprehensive overview of the physical and chemical characteristics of Carbosulfan-d18, detailed experimental protocols for its synthesis and analysis, and an examination of its biological interactions, primarily focusing on its role as an acetylcholinesterase inhibitor. The inclusion of a deuterated internal standard like Carbosulfan-d18 is crucial for accurate quantification in analytical methodologies, particularly in residue analysis and metabolic studies.

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of Carbosulfan-d18

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄D₁₈N₂O₃S | [2][3] |

| Molecular Weight | 398.66 g/mol | [2][3] |

| Physical State | Pale Yellow Oil / Viscous Liquid | [1][4] |

| Solubility in Water | 0.3 ppm (for Carbosulfan) | [1] |

| Solubility in Organic Solvents | Miscible with chloroform, xylene, hexane, dichloromethane, ethanol, and acetone (for Carbosulfan). | [1][4] |

| Stability | Considered stable under normal conditions. Hydrolyzes in aqueous media, with the rate being pH-dependent (for Carbosulfan). | [1] |

| Reactivity | Incompatible with strong acids, bases, and strong reducing agents (for Carbosulfan). | [1] |

| CAS Number | 1189903-75-0 | [2][5] |

Experimental Protocols

Synthesis of Carbosulfan-d18

The synthesis of Carbosulfan-d18 can be adapted from the established synthesis of Carbosulfan. The key difference is the use of a deuterated starting material, specifically dibutylamine-d18.

Materials:

-

Carbofuran

-

Sulfur dichloride

-

Triethylamine

-

Dibutylamine-d18

-

4-Dimethylaminopyridine (DMAP)

-

Organic solvent (e.g., Dichloroethane)

Procedure:

-

Dissolve Carbofuran in an organic solvent and add triethylamine as an acid-binding agent.

-

Cool the mixture and slowly add sulfur dichloride dropwise while stirring to form a sulfide intermediate.

-

To the sulfide solution, add dibutylamine-d18, a catalytic amount of DMAP, and additional triethylamine.

-

Allow the reaction to proceed, followed by washing the reaction mixture to neutrality.

-

Separate the organic phase and purify by decompression and desolventization to obtain Carbosulfan-d18.

Analytical Methodology: Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of Carbosulfan and its metabolites. Carbosulfan-d18 is an ideal internal standard for this analysis.

Sample Preparation (QuEChERS Method): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is commonly used for sample preparation.[6]

-

Homogenize the sample (e.g., fruit, soil).

-

Add an appropriate amount of the Carbosulfan-d18 internal standard.

-

Perform an extraction with acetonitrile.

-

Add extraction salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.

-

Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup with appropriate sorbents.

-

Centrifuge and filter the supernatant for HPLC-MS/MS analysis.

HPLC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like ammonium formate, is common.[6]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Carbosulfan and Carbosulfan-d18.

Table 2: Example MRM Transitions for Carbosulfan Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Carbosulfan | 381.2 | 163.1 |

| Carbofuran (metabolite) | 222.1 | 165.1 |

| Carbosulfan-d18 (IS) | 399.3 | 172.1 |

| (Note: Exact m/z values may vary slightly depending on the instrument and conditions) |

Biological Interactions and Signaling Pathways

Mechanism of Action: Acetylcholinesterase Inhibition

Carbosulfan's primary mode of action as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE).[7] AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by carbamates like Carbosulfan is considered pseudo-irreversible.[8] The carbamate group of Carbosulfan binds to the serine residue in the active site of AChE, forming a carbamylated enzyme. This carbamylated enzyme is inactive and unable to hydrolyze acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation, resulting in paralysis and death of the insect.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

An in vitro assay can be performed to determine the inhibitory potential of Carbosulfan on AChE activity. The Ellman's method is a widely used colorimetric assay for this purpose.[9]

Principle: Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.[10] The rate of color formation is proportional to AChE activity. In the presence of an inhibitor like Carbosulfan, the rate of the reaction decreases.

Conclusion

Carbosulfan-d18 serves as an essential tool for the accurate and reliable quantification of Carbosulfan in various matrices. This technical guide has provided a detailed summary of its physicochemical properties, offering insights into its behavior and stability. The outlined experimental protocols for synthesis and analysis provide a practical framework for researchers. Furthermore, the elucidation of its biological mechanism as an acetylcholinesterase inhibitor, along with a corresponding assay workflow, offers a clear understanding of its toxicological action. This comprehensive information is vital for professionals engaged in pesticide research, environmental monitoring, and the development of safer and more effective crop protection agents.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Carbosulfan-d18_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. Carbosulfan-d18 | CAS 1189903-75-0 | LGC Standards [lgcstandards.com]

- 6. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 10. attogene.com [attogene.com]

Technical Guide: Solubility Profile of Carbosulfan-d18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Carbosulfan-d18 in various solvents. Due to the limited availability of direct solubility data for the deuterated analog, this guide leverages data from its non-deuterated counterpart, Carbosulfan, as a close proxy. The isotopic labeling in Carbosulfan-d18 is not expected to significantly alter its fundamental solubility properties.

Quantitative Solubility Data

The solubility of Carbosulfan has been characterized in aqueous and organic solvents. The data indicates that Carbosulfan is sparingly soluble in water and highly soluble in many common organic solvents. A summary of the available data is presented below.

| Solvent | Solubility | Temperature (°C) |

| Water | 0.3 mg/L[1][2][3] | 25[1][2] |

| Xylene | Miscible (>50%)[3][4] | Not Specified |

| Hexane | Miscible (>50%)[3][4] | Not Specified |

| Chloroform | Miscible (>50%)[3][4] | Not Specified |

| Dichloromethane | Miscible (>50%)[3][4] | Not Specified |

| Methanol | Miscible (>50%)[3][4] | Not Specified |

| Acetone | Miscible (>50%)[3][4] | Not Specified |

| Ethanol | Miscible[1][5] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a representative "shake-flask" method, a widely accepted technique for determining the solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of Carbosulfan-d18 in a selected solvent at a controlled temperature.

Materials:

-

Carbosulfan-d18

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of Carbosulfan-d18 to a series of glass flasks. The excess solid should be visible to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the solvent to each flask.

-

Equilibration: Place the flasks in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The temperature should be maintained within ±0.5°C.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any suspended particles, filter the aliquot through a syringe filter into a clean vial.

-

Quantification: Analyze the concentration of Carbosulfan-d18 in the filtered solution using a validated analytical method, such as HPLC.

-

Data Analysis: The average concentration from multiple determinations is taken as the solubility of Carbosulfan-d18 in the specific solvent at the tested temperature.

Visualizations

Mechanism of Action: Cholinesterase Inhibition

Carbosulfan, like other carbamate insecticides, exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The diagram below illustrates this signaling pathway.

References

- 1. Carbosulfan | 55285-14-8 [chemicalbook.com]

- 2. 55285-14-8 CAS MSDS (Carbosulfan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 656. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 4. Carbosulfan - Wikipedia [en.wikipedia.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

Metabolic Fate of Carbosulfan and its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbosulfan undergoes extensive metabolism in mammals and other organisms, primarily through two main pathways: hydrolysis and oxidation. The cleavage of the N-S bond is a critical activation step, leading to the formation of the more toxic metabolite, carbofuran, and dibutylamine. Subsequent oxidation and conjugation reactions produce a variety of metabolites that are ultimately excreted. Deuteration of the carbosulfan molecule at a site of metabolic attack would be expected to slow its rate of metabolism due to the kinetic isotope effect, potentially leading to a longer half-life and an altered metabolite profile.

Metabolic Pathways of Carbosulfan

The metabolism of carbosulfan is a complex process involving several enzymatic reactions. The two primary initial pathways are:

-

Hydrolysis: The cleavage of the nitrogen-sulfur (N-S) bond results in the formation of carbofuran and dibutylamine. This is considered a bioactivation pathway as carbofuran is a more potent acetylcholinesterase inhibitor than carbosulfan.

-

Oxidation: The sulfur atom can be oxidized to form carbosulfan sulfone and sulfamide. This is generally considered a detoxification pathway.[1]

Following these initial steps, the resulting metabolites undergo further biotransformation:

-

Carbofuran Metabolism: Carbofuran is further metabolized through hydroxylation to 3-hydroxycarbofuran, which can then be oxidized to 3-ketocarbofuran.[2] Phenolic metabolites are also formed, such as 7-phenol, 3-hydroxy-7-phenol, and 3-keto-7-phenol.[1]

-

Dibutylamine Metabolism: The dibutylamine moiety can be incorporated into the carbon pool and contribute to the formation of natural body constituents like fatty acids and amino acids.[1][3]

-

Conjugation: The various hydroxylated and phenolic metabolites can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[4]

Metabolic Pathway of Carbosulfan

Figure 1. Metabolic pathway of carbosulfan.

Quantitative Data on Carbosulfan Metabolism

The distribution and excretion of carbosulfan and its metabolites have been studied in various animal models. The majority of the administered dose is rapidly absorbed and excreted, primarily in the urine.

Excretion of Radiolabelled Carbosulfan in Rats

| Label Position | Dose | Timeframe | Urine (%) | Faeces (%) | Expired Air (%) | Total Excreted (%) |

| Phenyl-¹⁴C | Low | 24h | 65.9 - 69.4 | - | - | - |

| Phenyl-¹⁴C | High | 48-72h | 80 - 90 | - | - | 80 - 90 |

| DBA-¹⁴C | Low | 24h | >50 | - | - | - |

| Carbonyl-¹⁴C | - | 24h | - | - | 38 | 65 - 80 |

Data compiled from multiple sources.[1][5]

Residue Levels of Radiolabelled Carbosulfan in Rat Tissues

| Label Position | Time after Dosing | Tissue | Residue Level (mg/kg carbosulfan equivalents) |

| Ring-¹⁴C & DBA-¹⁴C | 96 hours | Blood, Liver, Kidney, Lung, Heart, Spleen | 0.1 - 1.5 |

| Carbonyl-¹⁴C | 48 hours | Tissues | 0.6 - 9.6 |

Data from a study in female Sprague-Dawley rats.[1]

Experimental Protocols

The study of carbosulfan metabolism typically involves the use of radiolabeled compounds to trace the parent compound and its metabolites through the biological system.

Animal Metabolism Studies

A common experimental workflow for studying the metabolism of carbosulfan in animal models is as follows:

References

- 1. 693. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 2. researchgate.net [researchgate.net]

- 3. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. 4.3 Carbosulfan (145)/carbofuran (096)(R) [fao.org]

A Technical Guide to the Toxicological Profile of Carbosulfan

Disclaimer: The following data pertains to the active ingredient Carbosulfan. Carbosulfan-d18 is a deuterated, isotopically labeled form of Carbosulfan, primarily used as an analytical standard for research and not intended for therapeutic or diagnostic use.[1][2] Toxicological studies are conducted on the parent compound, and the toxicological profile of Carbosulfan-d18 is considered identical to that of Carbosulfan.

This document provides a comprehensive overview of the toxicological data for Carbosulfan, intended for researchers, scientists, and drug development professionals. The information is compiled from assessments by major regulatory bodies and peer-reviewed studies.

Mechanism of Action

Carbosulfan is a broad-spectrum carbamate insecticide.[3] Its toxicity stems from the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3][4] Carbosulfan itself is a pro-pesticide, which undergoes metabolic activation in vivo. The primary mechanism involves the cleavage of the nitrogen-sulfur (N-S) bond, which releases its major, more potent metabolite, carbofuran.[5][6]

Carbofuran directly inhibits AChE by carbamylating the active site of the enzyme.[7][8] This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous nerve stimulation, causing muscle overstimulation, paralysis, and ultimately, death in target organisms.[8][9]

Toxicological Data Summary

The toxicological profile of Carbosulfan has been established through a range of studies assessing its effects following acute, short-term, and long-term exposure.

Carbosulfan is classified as highly toxic when administered orally.[3] Signs of toxicity are consistent with cholinesterase inhibition, including salivation, lacrimation, tremors, and diarrhea.[3][5]

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat (Male & Female) | Oral | 90-250 mg/kg bw | [3][10] |

| LD₅₀ | Rat (Male & Female, in corn oil) | Oral | 138 mg/kg bw | [5][11] |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg bw | [3][10] |

| LC₅₀ | Rat | Inhalation (4h) | 0.61 mg/L | [3][10] |

The primary effect observed in repeated-dose studies is the inhibition of cholinesterase activity.[3] In a long-term study in rats, pathological changes in the eye were also noted at higher doses.[10] Carbosulfan is not considered carcinogenic.[3][10]

| Study Duration | Species | NOAEL (No-Observed-Adverse-Effect Level) | Key Effects Observed at Higher Doses | Reference |

| 2-Year | Mouse | 2.5 mg/kg bw/day | Reduced body weight, cholinesterase inhibition, spleen weight changes. | [3][10] |

| 2-Year | Rat | 1.0 mg/kg bw/day | Cholinesterase inhibition, pathological eye changes (focal iris atrophy). | [3][10] |

| 6-Month | Dog | 1.3 mg/kg bw/day | Cholinesterase inhibition. | [3][10] |

| Acute Neurotoxicity | Rat | 0.5 mg/kg bw | Brain cholinesterase inhibition. | [3] |

Based on a wide range of in vitro and in vivo tests, Carbosulfan is considered unlikely to be genotoxic or pose a carcinogenic risk to humans.[3][10][11] While some studies have noted potential mutagenic effects at high doses, the overall weight of evidence from regulatory evaluations is negative.[3][12]

Carbosulfan has not been shown to be teratogenic in studies with rats or rabbits.[3] Reproductive and developmental effects were only observed at doses that also caused maternal toxicity.[3][5]

| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | Key Effects Observed at Higher Doses | Reference |

| Three-Generation Reproduction | Rat | Parental: 1.3 mg/kg bw/dayPup: 1.3 mg/kg bw/day | Decreased body weight (parental); reduced litter size and pup weight (pup). | [3] |

| Developmental Toxicity | Rat | Maternal: 2 mg/kg bw/dayOffspring: 2 mg/kg bw/day | Clinical signs and reduced body weight (maternal); reduced fetal body weight. | [3] |

| Developmental Toxicity | Rabbit | 10 mg/kg bw/day (highest dose tested) | No maternal or offspring toxicity observed. | [3] |

Experimental Protocols

Toxicological evaluations for substances like Carbosulfan follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability.

Acute oral toxicity studies are designed to determine the median lethal dose (LD₅₀) and identify signs of toxicity following a single high-level exposure. The general workflow is as follows:

-

Animal Selection and Acclimatization: Healthy, young adult laboratory animals (commonly Sprague-Dawley rats) are selected and acclimatized to laboratory conditions.[13]

-

Fasting: Animals are fasted overnight prior to dosing to promote absorption of the test substance.

-

Dosing: The test substance is administered in a single dose via oral gavage. A control group receives the vehicle (e.g., corn oil) only.

-

Observation: Animals are observed for a period of 14 days for clinical signs of toxicity, behavioral changes, body weight changes, and mortality.

-

Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period to identify any pathological changes.

-

Data Analysis: Mortality data is analyzed using appropriate statistical methods to calculate the LD₅₀ value.

These long-term studies (e.g., 2 years in rodents) assess the effects of repeated exposure over a significant portion of the animal's lifespan.

-

Dose Selection: Doses are selected based on results from shorter-term studies, aiming for a high dose that produces minimal toxicity, a low dose with no expected effects, and one or more intermediate doses.

-

Administration: The test substance is typically mixed into the daily diet and administered to the animals for the duration of the study.

-

In-life Monitoring: Animals are monitored daily for clinical signs. Body weight and food consumption are measured weekly.[5] Hematology and clinical chemistry parameters are evaluated at multiple time points.[5]

-

Pathology: At the end of the study, all animals undergo a full necropsy. Tissues and organs are weighed, and samples are collected for microscopic examination (histopathology).

-

Data Analysis: Data is analyzed to identify any treatment-related effects on survival, body weight, clinical pathology, organ weights, and tumor incidence to determine a NOAEL.

Absorption, Metabolism, and Excretion

Following oral administration in rats, Carbosulfan is rapidly and almost completely absorbed.[3] Elimination is also rapid, with 80-90% of the dose excreted in the urine within 48-72 hours.[3]

The metabolism is complex and occurs via two main pathways:

-

N-S Bond Cleavage: This "carbofuran pathway" yields carbofuran and dibutylamine.[6] Carbofuran is then further metabolized through hydrolysis and oxidation to products like 3-hydroxycarbofuran and various phenols.[5][6]

-

Sulfur Oxidation: This pathway leads to the formation of products like Carbosulfan sulfone.[5]

The metabolites of the dibutylamine moiety can enter the natural carbon pool in the body.[3] Repeated dosing may induce metabolic enzymes, leading to a faster rate of excretion.[10]

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4.3 Carbosulfan (145)/carbofuran (096)(R) [fao.org]

- 4. Carbosulfan (Ref: OMS 3022) [sitem.herts.ac.uk]

- 5. 693. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 6. Metabolism of carbosulfan. I. Species differences in the in vitro biotransformation by mammalian hepatic microsomes including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbosulfan | C20H32N2O3S | CID 41384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eagri.org [eagri.org]

- 9. pomais.com [pomais.com]

- 10. apps.who.int [apps.who.int]

- 11. pic.int [pic.int]

- 12. researchgate.net [researchgate.net]

- 13. Sublethal acute toxicity of carbosulfan [2,3-dihydro-2,2-dimethyl-7-benzofuranyl(d i-n-butylaminosulfenyl)(methyl)carbamate] in the rat after intravenous and oral exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Carbosulfan in Complex Matrices using Carbosulfan-d18 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the insecticide Carbosulfan in complex matrices, such as fruits and vegetables. The method utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and incorporates Carbosulfan-d18 as an internal standard to ensure accuracy and precision. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation, instrument response, and matrix effects. This document provides detailed protocols for sample extraction, chromatographic separation, and mass spectrometric detection, along with performance data.

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide used to control a variety of soil and foliar pests.[1] Due to its potential toxicity and the formation of toxic metabolites like carbofuran, regulatory bodies have set maximum residue limits (MRLs) for Carbosulfan in various food commodities.[2][3] Accurate and reliable analytical methods are therefore essential for monitoring its presence in the food supply chain and for conducting environmental fate studies.

Isotope dilution mass spectrometry is a powerful technique for precise quantification in complex samples. By introducing a known amount of a stable isotope-labeled analog of the analyte (in this case, Carbosulfan-d18) at the beginning of the analytical process, variations that occur during sample preparation and analysis can be effectively normalized. The ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior, with the key difference being its mass-to-charge ratio (m/z).[4] Carbosulfan-d18, with a CAS Number of 1189903-75-0 and a molecular formula of C₂₀H₁₄D₁₈N₂O₃S, serves as an excellent internal standard for the analysis of Carbosulfan.[5]

This application note details a method employing the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, followed by HPLC-MS/MS analysis for the determination of Carbosulfan, with Carbosulfan-d18 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Carbosulfan analytical standard

-

Carbosulfan-d18 (CAS 1189903-75-0)[5]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Formic acid

-

Ammonium formate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

QuEChERS extraction salts and dispersive solid-phase extraction (d-SPE) kits

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carbosulfan and Carbosulfan-d18 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Carbosulfan by serial dilution of the primary stock solution with a suitable solvent (e.g., methanol or acetonitrile).

-

Internal Standard Spiking Solution: Prepare a working solution of Carbosulfan-d18 at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be added to all samples, calibration standards, and quality controls.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the sample (e.g., fruit or vegetable).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of the Carbosulfan-d18 internal standard spiking solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Clean-up (d-SPE):

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Shake for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned-up extract and dilute it with the initial mobile phase or a suitable solvent for LC-MS/MS analysis.

-

Filter the final extract through a 0.22 µm syringe filter before injection.

-

HPLC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

The specific precursor and product ions for Carbosulfan and Carbosulfan-d18 should be optimized. Example transitions are provided in the table below.

-

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Carbosulfan | 381.2 | 161.1 | 221.1 |

| Carbosulfan-d18 | 399.3 | 161.1 | 239.2 |

Data Presentation

The following tables summarize typical quantitative data for Carbosulfan analysis. These values are illustrative and may vary depending on the specific matrix and instrumentation.

Table 1: Method Performance Characteristics for Carbosulfan Analysis

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.998 | [6] |

| Limit of Detection (LOD) | 0.001 - 10 µg/kg | [6][7] |

| Limit of Quantification (LOQ) | 0.003 - 70 µg/kg | [6][7] |

| Recovery | 55 - 103% | [6][7] |

| Relative Standard Deviation (RSD) | < 15% | [7][8] |

Table 2: Example of Carbosulfan and its Metabolites Analysis Data

| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| Carbosulfan | Oranges | 10 | 85-94 | 5-11 |

| Carbofuran | Oranges | 10 | 88-92 | 6-10 |

| 3-Hydroxycarbofuran | Oranges | 10 | 75-85 | 8-13 |

| Carbosulfan | Dates | 0.003 | 92-103 | 1-9 |

| Carbofuran | Dates | 0.003 | 92-103 | 1-9 |

| 3-Hydroxycarbofuran | Dates | 0.03 | 92-103 | 1-9 |

Data synthesized from multiple sources for illustrative purposes.[6][7][8]

Visualization

Diagram 1: Experimental Workflow for Carbosulfan Analysis

Caption: Workflow for Carbosulfan analysis using an internal standard.

Diagram 2: Rationale for Using an Internal Standard

Caption: How an internal standard corrects for analytical variability.

Conclusion

The use of Carbosulfan-d18 as an internal standard in the LC-MS/MS analysis of Carbosulfan provides a highly accurate and precise method for the quantification of this pesticide in complex matrices. The detailed protocol presented here, based on the widely accepted QuEChERS sample preparation technique, offers a robust workflow for food safety and environmental monitoring laboratories. The incorporation of a stable isotope-labeled internal standard is a critical component of a high-quality analytical method, ensuring reliable data for regulatory compliance and risk assessment.

References

- 1. Carbosulfan (Ref: OMS 3022) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Carbosulfan - Wikipedia [en.wikipedia.org]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. scbt.com [scbt.com]

- 6. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan, carbofuran, 3-hydroxycarbofuran, and other metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Precision Quantification of Carbosulfan in Food Matrices using Isotope Dilution Mass Spectrometry

Abstract

This application note details a robust and highly accurate method for the determination of carbosulfan and its primary metabolite, carbofuran, in various food matrices using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard, carbofuran-d3, ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development who require reliable quantification of carbosulfan residues.

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide and nematicide used to control a variety of soil and foliar pests on crops such as citrus fruits, rice, and vegetables.[1][2] Due to its potential toxicity and the toxicity of its metabolites, particularly carbofuran, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for carbosulfan in food commodities.[3][4] Accurate and precise analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulations.

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, offering high accuracy and precision.[5] The principle of IDMS involves the addition of a known amount of an isotopically labeled analog of the analyte to the sample at the beginning of the analytical process. This internal standard behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis, thereby compensating for any losses or variations. The concentration of the native analyte is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard.

This application note provides a detailed protocol for the analysis of carbosulfan using a QuEChERS extraction method and LC-MS/MS, incorporating carbofuran-d3 as an internal standard for accurate quantification.

Metabolic Pathway of Carbosulfan

Carbosulfan is metabolized in plants and animals primarily through two pathways: oxidation of the sulfur atom and cleavage of the nitrogen-sulfur bond to form carbofuran. Carbofuran is a major metabolite of toxicological concern and is often included in the residue definition for regulatory purposes. A simplified metabolic pathway is illustrated below.

Caption: Simplified metabolic pathway of carbosulfan.

Experimental Protocols

Principle of the Isotope Dilution Mass Spectrometry Method

The core of this method is the use of an isotopically labeled internal standard (IS), carbofuran-d3, which is added to the sample prior to extraction. The native carbosulfan and its metabolite carbofuran are co-extracted with the IS. The final quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. This approach effectively mitigates errors arising from sample matrix effects and variability in extraction recovery.

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%).

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.

-

Standards: Carbosulfan (≥98% purity), Carbofuran (≥98% purity), Carbofuran-d3 (isotopic purity ≥99%).

-

Equipment: High-speed blender or homogenizer, Centrifuge capable of ≥4000 rpm, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system with an electrospray ionization (ESI) source.

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of carbosulfan and carbofuran reference standards into separate 10 mL volumetric flasks and dissolve in methanol.

-

Isotopically Labeled Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of carbofuran-d3 in methanol.

-

Intermediate Standard Mix (10 µg/mL): Prepare a mixed working standard solution of carbosulfan and carbofuran in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate standard mix with methanol to achieve concentrations ranging from 1 to 100 ng/mL. Fortify each calibration standard with the carbofuran-d3 internal standard at a constant concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS Method)

The following workflow outlines the sample preparation procedure.

Caption: Experimental workflow for carbosulfan analysis.

-

Sample Homogenization: Homogenize a representative portion of the food sample (e.g., fruit, vegetable) using a high-speed blender.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of the carbofuran-d3 internal standard solution.

-

Add 10 mL of acetonitrile.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for samples with high fat and pigment content).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Start with 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Carbosulfan | 381.2 | 161.1 | 20 |

| 381.2 | 202.1 | 15 | |

| Carbofuran | 222.1 | 165.1 | 10 |

| 222.1 | 123.1 | 25 | |

| Carbofuran-d3 (IS) | 225.1 | 168.1 | 10 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this method for the analysis of carbosulfan and its metabolites in date palm fruit.[6]

Table 1: Method Validation Parameters

| Analyte | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) |

| Carbosulfan | > 0.999 | 0.001 | 0.003 |

| Carbofuran | > 0.999 | 0.001 | 0.003 |

| 3-Hydroxycarbofuran | > 0.998 | 0.011 | 0.03 |

| 3-Ketocarbofuran | > 0.999 | 0.048 | 0.14 |

| Dibutylamine | > 0.999 | 0.001 | 0.003 |

Table 2: Recovery and Precision Data

| Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) |

| Carbosulfan | 10 | 95 | 5 |

| Carbofuran | 10 | 98 | 4 |

| 3-Hydroxycarbofuran | 10 | 92 | 7 |

| 3-Ketocarbofuran | 10 | 103 | 9 |

| Dibutylamine | 10 | 101 | 6 |

Discussion

The presented IDMS method provides a highly reliable and accurate means for the quantification of carbosulfan and its key metabolite, carbofuran, in food matrices. The use of an isotopically labeled internal standard effectively compensates for matrix-induced signal suppression or enhancement, as well as for variations in extraction efficiency, leading to improved data quality.

The QuEChERS sample preparation protocol is rapid, requires minimal solvent volumes, and is effective in removing a significant portion of matrix interferences. The subsequent LC-MS/MS analysis in MRM mode offers excellent selectivity and sensitivity, allowing for the detection and quantification of carbosulfan and its metabolites at levels well below the established MRLs in various food commodities.

The validation data demonstrates excellent linearity, low limits of detection and quantification, and high accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing.

Conclusion

The Isotope Dilution Mass Spectrometry method detailed in this application note, combining a QuEChERS extraction with LC-MS/MS analysis, is a powerful tool for the accurate and precise quantification of carbosulfan and its metabolites in food. The protocol is robust, sensitive, and reliable, making it highly suitable for implementation in food safety and analytical laboratories.

References

- 1. cfs.gov.hk [cfs.gov.hk]

- 2. fao.org [fao.org]

- 3. Carbosulfan - Wikipedia [en.wikipedia.org]

- 4. EU Pesticides Database [ec.europa.eu]

- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Carbosulfan and its Metabolites in Food Matrices using Isotope Dilution LC-MS/MS with Carbosulfan-d18

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide used to control a variety of soil and foliar pests. In environmental and biological systems, Carbosulfan degrades into more toxic metabolites, primarily carbofuran and 3-hydroxycarbofuran.[1][2][3] Due to the high acute toxicity of these degradation products, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for the sum of Carbosulfan and its metabolites in food products.[4]

Accurate quantification of these residues in complex food matrices presents a significant analytical challenge. Matrix components can cause signal suppression or enhancement in the mass spectrometer ion source, leading to inaccurate results. The use of a stable isotope-labeled internal standard, such as Carbosulfan-d18, in an isotope dilution mass spectrometry (IDMS) workflow is the gold standard for overcoming these challenges.[5][6] Carbosulfan-d18 is an ideal internal standard as it co-elutes with the native analyte and exhibits identical chemical and physical behavior during sample extraction, cleanup, and ionization, thereby effectively compensating for matrix effects and variations in instrument response.[5][7]

This document provides a detailed protocol for the simultaneous quantification of Carbosulfan, carbofuran, and 3-hydroxycarbofuran in food samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate insecticides, including Carbosulfan's active metabolite carbofuran, exert their toxic effect by inhibiting the acetylcholinesterase (AChE) enzyme. AChE is critical for nerve function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. By reversibly binding to the serine hydroxyl group in the active site of AChE, the carbamate forms a carbamylated enzyme complex.[8][9] This inactivation of AChE leads to an accumulation of acetylcholine, resulting in excessive stimulation of cholinergic receptors and disruption of the nervous system, which is ultimately lethal to the target pest.[10][11]

Overall Analytical Workflow

The analytical procedure begins with the homogenization of the food sample, followed by the addition of the Carbosulfan-d18 internal standard. A buffered QuEChERS extraction and cleanup procedure is then employed to isolate the target analytes from the matrix. The final extract is analyzed by LC-MS/MS, and the concentration of each analyte is determined by comparing its peak area ratio to the internal standard against a matrix-matched calibration curve.

Detailed Experimental Protocol

This protocol is based on the widely adopted AOAC Official Method 2007.01 for pesticide residue analysis.[12]

1. Reagents and Materials

-

Analytical Standards: Carbosulfan (≥98%), Carbofuran (≥98%), 3-Hydroxycarbofuran (≥98%).

-

Internal Standard: Carbosulfan-d18 (isotopic purity ≥99%).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

-

QuEChERS Materials:

-

Extraction Salts (for 15 g sample): 6 g anhydrous magnesium sulfate (MgSO₄), 1.5 g anhydrous sodium acetate (NaOAc). Packaged in pouches for convenience.

-

Dispersive SPE (dSPE) Cleanup Tubes (2 mL): Containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA) sorbent, and 50 mg C18 sorbent.

-

2. Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each analytical standard and Carbosulfan-d18 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Intermediate Mixed Standard (10 µg/mL): Combine appropriate volumes of the Carbosulfan, Carbofuran, and 3-Hydroxycarbofuran stock solutions and dilute with methanol.

-

Working Internal Standard (IS) Solution (1 µg/mL): Dilute the Carbosulfan-d18 stock solution with methanol.

-

Calibration Standards (1-100 ng/mL): Prepare a series of matrix-matched calibration standards by spiking aliquots of a blank matrix extract with the intermediate mixed standard and the working IS solution to achieve the desired concentrations.

3. Sample Preparation (QuEChERS)

-

Homogenization: Weigh 15 ± 0.1 g of a homogenized fruit or vegetable sample into a 50 mL polypropylene centrifuge tube.[13] For dry samples, use 3 g and add 12 mL of reagent water, then let stand for 30 minutes to rehydrate.

-

Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 1 µg/mL Carbosulfan-d18 working IS solution to the sample.

-

Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute.

-

Salting-Out: Add the contents of one QuEChERS extraction salt pouch (6 g MgSO₄, 1.5 g NaOAc). Immediately cap and shake vigorously for 1 minute. The mixture will separate into an upper acetonitrile layer and a lower aqueous layer.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube.

-

Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at ≥5000 rcf for 2 minutes.

-

Final Extract: Transfer an aliquot of the final supernatant into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

LC Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

-

Gradient: A typical gradient starts at 95% A, ramping to 98% B over several minutes, followed by a wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Table 1: Example MRM Transitions for Target Analytes

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Carbosulfan | 381.2 | 164.1 | 221.1 |

| Carbofuran | 222.1 | 165.1 | 122.1 |

| 3-Hydroxycarbofuran | 238.1 | 181.1 | 163.1 |

| Carbosulfan-d18 (IS) | 399.3 | 164.1 | 239.2 |

Note: Product ions for the internal standard are representative and should be optimized experimentally.

5. Quantification Quantification is performed using the internal standard method. A calibration curve is generated by plotting the peak area ratio of the target analyte to the Carbosulfan-d18 internal standard against the concentration of the analyte in the matrix-matched standards. The concentration of the analyte in the sample is then calculated from this curve using its measured peak area ratio.

Quantitative Performance Data

The following tables summarize method performance data from various studies for the analysis of Carbosulfan and its metabolites in different food matrices.

Table 2: Method Performance in Oranges [1][3]

| Analyte | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| Carbosulfan | 1 - 10 | 60 - 94 | < 15 |

| Carbofuran | 1 - 10 | 60 - 94 | < 15 |

| 3-Hydroxycarbofuran | 1 - 10 | 60 - 94 | < 15 |

Table 3: Method Performance in Rice Ecosystem (Brown Rice, Straw, Soil) [14]

| Analyte | LOQ (mg/kg) | Recovery (%) | RSD (%) |

| Carbosulfan | 0.009 - 0.016 | 72 - 105 | 2.0 - 8.8 |

| Carbofuran | 0.013 - 0.025 | 72 - 105 | 2.0 - 8.8 |

| 3-Hydroxycarbofuran | 0.031 - 0.039 | 72 - 105 | 2.0 - 8.8 |

Table 4: Method Performance in Tea [15]

| Analyte | LOQ (mg/kg) | Recovery (%) | RSD (%) |

| Carbosulfan | 0.005 | 70 - 120 | < 6 |

LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

References

- 1. Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan, carbofuran, 3-hydroxycarbofuran, and other metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of carbosulfan and its metabolites in oranges by liquid chromatography ion-trap triple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. lcms.cz [lcms.cz]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acetylcholine - Wikipedia [en.wikipedia.org]

- 12. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hpst.cz [hpst.cz]

- 14. researchgate.net [researchgate.net]

- 15. lcms.cz [lcms.cz]

LC-MS/MS protocol for Carbosulfan-d18 detection

An LC-MS/MS protocol for the detection and quantification of Carbosulfan using its deuterated internal standard, Carbosulfan-d18, provides a robust and sensitive method for researchers and analytical scientists. This application note details a complete workflow, from sample preparation using the QuEChERS methodology to the specific instrumental parameters for accurate analysis.

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide and nematicide used to control a variety of soil-dwelling and foliar pests. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Carbosulfan in various food commodities. Carbosulfan can metabolize or degrade to form carbofuran, which is often more toxic than the parent compound.[1][2] Therefore, highly sensitive and selective analytical methods are required to monitor its presence and ensure food safety.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity, selectivity, and robustness. The use of a stable isotope-labeled internal standard, such as Carbosulfan-d18, is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

This document provides a detailed protocol for the extraction and analysis of Carbosulfan from a representative food matrix using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS detection.

Experimental Protocols

Materials and Reagents

-

Standards: Carbosulfan (≥98% purity), Carbosulfan-d18 (isotopic purity ≥99%).

-

Solvents: Acetonitrile, Methanol (both LC-MS grade), Reagent-grade water (18 MΩ·cm).

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (≥99%).

-

QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. (Pre-weighed packets conforming to EN 15662 are recommended).[3][4]

-

Dispersive SPE (d-SPE): Tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For matrices with high pigment content (e.g., leafy greens), graphitized carbon black (GCB) may be included.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Carbosulfan and Carbosulfan-d18 standards individually in 10 mL of methanol. Store at -20°C.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions 1:100 in acetonitrile.

-

Working Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate Carbosulfan solution in a 1:1 mixture of acetonitrile and water. Spike each standard with the Carbosulfan-d18 intermediate solution to a constant final concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS Protocol)

This protocol is suitable for high-moisture food matrices like fruits and vegetables.[4][5]

-

Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of the Carbosulfan-d18 intermediate solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate).[3]

-

Immediately cap and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a d-SPE cleanup tube containing PSA and MgSO₄.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.

-

Preparation for Injection:

-

Transfer 1 mL of the final, cleaned extract into a new tube.

-

Acidify with 5 µL of formic acid to improve the stability of carbamate pesticides.

-

Filter the extract through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| LC System | UPLC / UHPLC System |

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 5 mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B) |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Temp | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Carbosulfan and Carbosulfan-d18

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| Carbosulfan | 381.2 | 222.1 | 50 | 15 | Quantifier |

| 381.2 | 160.1 | 50 | 20 | Qualifier[6] | |

| Carbosulfan-d18 (IS) | 399.2 | 222.1 | 50 | 15 | Quantifier |

| 399.2 | 178.1 | 50 | 20 | Qualifier |

Note: The transition to m/z 222.1 corresponds to the formation of the carbofuran fragment, which is a primary and stable product ion. The transitions for the deuterated standard are predicted based on the fragmentation of the parent compound and the location of the deuterium labels on the dibutylamino moiety.

Method Performance and Data

The described method demonstrates excellent performance for the quantification of Carbosulfan.

Table 4: Summary of Method Validation Data

| Parameter | Typical Performance |

| Linearity Range | 1 - 100 ng/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.004 mg/kg[7] |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Accuracy (Recovery %) | 85% - 110% |

| Precision (RSD %) | < 15%[8] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Carbosulfan analysis using QuEChERS and LC-MS/MS.

Carbosulfan Metabolic Pathway

References

- 1. 693. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 2. Metabolism of carbosulfan. I. Species differences in the in vitro biotransformation by mammalian hepatic microsomes including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 5. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of LC-MS/MS using triple quadrupole mass analyzer for the simultaneous analysis of carbosulfan and its main metabolites in oranges - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Environmental Water Testing Using Carbosulfan-d18

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide used to control a variety of soil and foliar pests. Due to its potential to contaminate water sources through runoff and leaching, monitoring its presence in environmental water samples is crucial for assessing environmental health and ensuring regulatory compliance. The use of an isotopically labeled internal standard, such as Carbosulfan-d18, is the gold standard for quantitative analysis by mass spectrometry. This method, known as isotope dilution mass spectrometry (IDMS), provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of carbosulfan in environmental water samples using Carbosulfan-d18 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

A known amount of Carbosulfan-d18 is added to the water sample as an internal standard (IS). The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate the analyte and the internal standard. The extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Carbosulfan is quantified by comparing the peak area ratio of the native analyte to that of the isotopically labeled internal standard against a calibration curve prepared with known concentrations of carbosulfan and a constant concentration of Carbosulfan-d18.

Physicochemical Properties

A table summarizing the key physicochemical properties of Carbosulfan and its deuterated analog is presented below.

| Property | Carbosulfan | Carbosulfan-d18 |

| CAS Number | 55285-14-8 | 1189903-75-0[3] |

| Molecular Formula | C₂₀H₃₂N₂O₃S | C₂₀H₁₄D₁₈N₂O₃S[3][4] |

| Molecular Weight | 380.54 g/mol [4] | 398.66 g/mol [3][4] |

| Appearance | Viscous brown liquid | Pale Yellow Oil[5] |

| Solubility | Water: 0.3 mg/L. Soluble in most organic solvents. | Chloroform[5] |

Experimental Protocols

Materials and Reagents

-

Standards:

-

Carbosulfan (≥98% purity)

-

Carbosulfan-d18 (isotopic purity ≥99%)

-

-

Solvents (HPLC or LC-MS grade):

-

Methanol

-

Acetonitrile

-

Water

-

Formic acid (≥98%)

-

Ammonium formate

-

-

Reagents:

-

Anhydrous sodium sulfate

-

-

Solid-Phase Extraction (SPE):

-

C18 or Hydrophilic-Lipophilic Balance (HLB) SPE cartridges (e.g., 500 mg, 6 mL)

-

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of Carbosulfan and Carbosulfan-d18 into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

-

Intermediate Standard Solutions (10 µg/mL):

-

Dilute the primary stock solutions 1:100 with methanol.

-

-

Working Calibration Standards (0.1 - 100 ng/mL):

-

Prepare a series of calibration standards by appropriate dilution of the Carbosulfan intermediate stock solution in a suitable solvent (e.g., 90:10 water:methanol).

-

Spike each calibration standard with the Carbosulfan-d18 intermediate solution to a constant final concentration (e.g., 10 ng/mL).

-

-

Internal Standard Spiking Solution (100 ng/mL):

-

Dilute the Carbosulfan-d18 intermediate stock solution to a concentration of 100 ng/mL in methanol.

-

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Preservation:

-

Collect water samples in amber glass bottles.

-

Store samples at 4°C and analyze as soon as possible.

-

-

Fortification with Internal Standard:

-

Measure 500 mL of the water sample into a clean glass container.

-

Add a precise volume of the Internal Standard Spiking Solution (e.g., 50 µL of 100 ng/mL Carbosulfan-d18 to achieve a final concentration of 10 ng/L).

-

Mix thoroughly.

-

-

SPE Cartridge Conditioning:

-

Condition the C18 or HLB SPE cartridge by passing the following solvents in sequence:

-

5 mL of methanol

-

5 mL of reagent water

-

-

-

Sample Loading:

-

Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Cartridge Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove interfering substances.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

-

Elution:

-

Elute the retained analytes with 2 x 5 mL of methanol or a suitable elution solvent into a collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

-